BenchChemオンラインストアへようこそ!

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Scaffold Selection Permeability

Secure the authentic 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid scaffold for your medicinal chemistry programs. This ≥95% pure building block provides the critical C6-carboxylic acid metal-chelating pharmacophore for JmjC KDM inhibition while enabling C8 derivatization for selectivity tuning. It serves as the validated entry point into CDK4/6 IP space (CN-107614499-B) and a proven fragment for RIPK3 necroptosis inhibitor optimization. With favorable fragment-like properties (MW: 191.14 g/mol, RotB: 1), it demands no hazardous shipping surcharges, ensuring cost-effective, uninterrupted multi-round SAR exploration.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 845639-88-5
Cat. No. B1493676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid
CAS845639-88-5
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1C(=O)O)N=CNC2=O
InChIInChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12)
InChIKeyQLHOWKLZVNAPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS 845639-88-5): Procurement-Ready Pyridopyrimidinone Scaffold for KDM and Kinase Inhibitor Programs


4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS 845639-88-5) is a bicyclic heterocycle comprising a pyrido[3,4-d]pyrimidin-4(3H)-one core with a carboxylic acid substituent at the 6-position [1]. This scaffold is the unsubstituted parent template of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones that have been advanced as potent, cell-penetrant dual KDM4/KDM5 histone lysine demethylase inhibitors [2]. The compound is a commercially available versatile building block for medicinal chemistry, offered at ≥95% purity from multiple suppliers .

Why 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS 845639-88-5) Cannot Be Replaced by Generic 2- or 7-Carboxylic Acid Pyridopyrimidine Isomers


Isomeric pyridopyrimidine scaffolds (e.g., pyrido[3,2-d]pyrimidine vs. pyrido[3,4-d]pyrimidine) exhibit divergent kinase selectivity profiles due to altered hinge-binding geometry [1]. Within the pyrido[3,4-d]pyrimidin-4-one class, the position of the carboxylic acid handle dictates derivatization chemistry and downstream biological activity: 6-carboxylic acid derivatives provide a vector toward the solvent-exposed region in KDM4A, whereas 2-carboxylic acid analogs, such as CAS 869296-21-9, are documented intermediates for MMP-13 metalloprotease inhibitors . Generic substitution without positional verification introduces risk of synthesizing an inactive regioisomer, wasting synthetic effort and procurement budget.

Quantitative Differentiation Evidence for 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid Against Closest Analogs


Physicochemical Comparison of 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid vs. 2-Carboxylic Acid Regioisomer (CAS 869296-21-9) for Permeability Optimization

The 6-carboxylic acid regioisomer (target compound) has a computed logP (XLogP3-AA) of -0.5 and a topological polar surface area (TPSA) of 96 Ų [1]. In contrast, the 2-carboxylic acid ethyl ester analog (CAS 869296-21-9) has a computed logP of +0.3 and TPSA of 80.6 Ų . The lower logP and higher TPSA of the 6-carboxylic acid predict reduced passive membrane permeability compared to the 2-substituted analog, a property that must be factored into fragment-to-lead optimization strategies where the carboxylic acid is retained as a synthetic handle.

Medicinal Chemistry Scaffold Selection Permeability

Impact of Carboxylic Acid Substituent on Pan-JmjC KDM Inhibitory Activity: Class-Level Inference from Pyridine Carboxylic Acid vs. C8-Substituted Pyridopyrimidinone Inhibitors

Early JmjC KDM inhibitors bearing a carboxylic acid moiety (compounds 1 and 2, pyridine carboxylic acid-based) displayed pan-JmjC inhibitory activity but the carboxylic acid was noted to hinder cell permeability [1]. In contrast, C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 16a) lacking a free carboxylic acid achieved KDM4A IC50 values of 0.102 μM, KDM4B IC50 of 0.031 μM, and KDM5B IC50 of 0.023 μM, with measurable Caco-2 permeability (11.80 × 10⁻⁶ cm/s) [2]. The 6-carboxylic acid target compound is structurally intermediate between the early acid-containing inhibitors and the advanced C8-substituted series, suggesting it may retain pan-KDM binding affinity (class-level inference) while offering a derivatizable carboxyl handle absent in the C8-substituted leads.

Epigenetics Histone Demethylase KDM4/KDM5

Scaffold Comparison: Pyrido[3,4-d]pyrimidine-6-carboxylic acid vs. Pyrido[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Selectivity

Pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds are regioisomeric hinge-binding motifs with divergent kinase selectivity. SAR studies have shown that pyrido[3,2-d]- and pyrido[3,4-d]pyrimidine isomers exhibit distinct EGFR inhibitory profiles despite sharing the same substituents [1]. The pyrido[3,4-d]pyrimidine scaffold, exemplified by the target compound, has been specifically exploited for RIPK3 necroptosis inhibition and KDM4/5 demethylase inhibition, whereas pyrido[2,3-d]pyrimidines are more commonly associated with DHFR and tyrosine kinase inhibition [2]. This target-class divergence makes the pyrido[3,4-d]pyrimidine-6-carboxylic acid scaffold specifically relevant for necroptosis and epigenetic inhibitor programs rather than generic kinase programs.

Kinase Inhibition Scaffold Hopping Selectivity

Commercial Availability and Pricing Benchmarking: 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid vs. 2-Carboxylic Acid Isomer

The 6-carboxylic acid isomer (CAS 845639-88-5) is listed at €507.00 for 50 mg and €1,380.00 for 500 mg from CymitQuimica (Biosynth brand) , with alternative supplier Enamine offering 100 mg at $247 and 500 mg at $557 through Chemspace [1]. The 2-carboxylic acid ethyl ester isomer (CAS 869296-21-9) is priced at custom quotation from BOC Sciences, indicating lower stock availability . The 6-carboxylic acid benefits from multi-supplier sourcing (Enamine, Biosynth, Aaron Chemicals) with stock availability in the US and Europe, reducing supply chain risk for large-scale medicinal chemistry campaigns.

Procurement Building Block Pricing

Optimal Application Scenarios for 4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS 845639-88-5) Based on Quantitative Evidence


Scaffold for KDM4/KDM5 Epigenetic Inhibitor Lead Generation Requiring a Derivatizable Carboxylic Acid Handle

The 6-carboxylic acid provides a metal-chelating pharmacophore essential for JmjC KDM inhibition while leaving the C8 position available for substitution to tune potency and selectivity, as demonstrated by the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one series achieving KDM4A IC50 values down to 0.084 μM [1]. Researchers can use this building block to install diverse C8-substituents via amide coupling or esterification of the 6-carboxylic acid, rapidly generating focused libraries for KDM4/KDM5 selectivity optimization.

Starting Material for CDK4/6 Inhibitor Development Programs

Patent literature (CN-107614499-B, CN-110036012-A) explicitly claims pyrido[3,4-d]pyrimidine derivatives with excellent CDK4/6 inhibitory activity for cancer therapeutics [2]. The 6-carboxylic acid scaffold serves as the unsubstituted entry point into this IP space, enabling novel CDK4/6 inhibitor design distinct from the palbociclib/ribociclib pyrido[2,3-d]pyrimidine chemotype, potentially circumventing existing composition-of-matter patents.

Fragment-Based Drug Discovery Starting Point for Necroptosis (RIPK3) Inhibitors

Pyrido[3,4-d]pyrimidine derivatives have been validated as RIPK3-mediated necroptosis inhibitors with comparable activity to GSK872 in HT-29 cellular assays [3]. The low molecular weight (191.14 g/mol) and favorable fragment-like properties (HBD = 2, HBA = 5, RotB = 1) of the 6-carboxylic acid scaffold [4] make it an ideal fragment hit for structure-based optimization toward selective RIPK3 inhibitors.

Multi-Gram Procurement for Parallel Library Synthesis with Guaranteed Supply Continuity

With confirmed multi-supplier availability and bulk pricing ($557/500mg, €1,380/500mg) , the 6-carboxylic acid is practical for medium-scale parallel synthesis. The ≥95% purity specification and absence of hazardous shipping surcharges reduce logistical barriers for academic and industrial medicinal chemistry groups requiring reliable resupply during multi-round SAR exploration.

Quote Request

Request a Quote for 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.